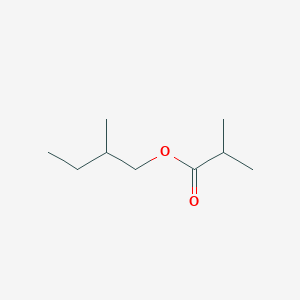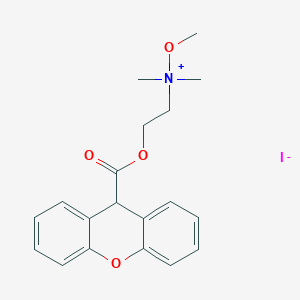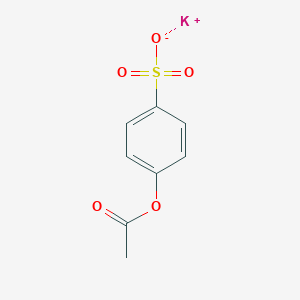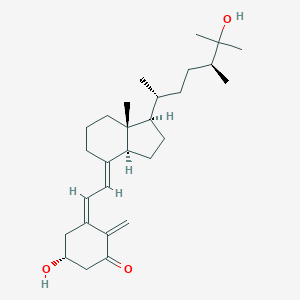
1-Keto-24-methylcalcifediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Keto-24-methylcalcifediol is a derivative of vitamin D that has recently gained attention due to its potential therapeutic applications. This compound is synthesized from 24-methylcalcifediol, which is a precursor of vitamin D. The synthesis of 1-Keto-24-methylcalcifediol involves a series of chemical reactions that convert 24-methylcalcifediol into the final product.
Mechanism Of Action
The mechanism of action of 1-Keto-24-methylcalcifediol is not fully understood, but it is believed to involve the activation of the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression in response to vitamin D and its derivatives. Upon binding of 1-Keto-24-methylcalcifediol to the VDR, a series of downstream signaling events occur, resulting in the modulation of gene expression. The exact genes that are modulated by 1-Keto-24-methylcalcifediol are still being investigated.
Biochemical And Physiological Effects
1-Keto-24-methylcalcifediol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-Keto-24-methylcalcifediol has been shown to enhance the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
1-Keto-24-methylcalcifediol has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized in large quantities. Additionally, it is a potent compound that can be used at low concentrations, making it cost-effective. However, one limitation is that the synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 1-Keto-24-methylcalcifediol. One direction is to investigate the mechanism of action of this compound in more detail. This will provide insights into the genes and pathways that are modulated by 1-Keto-24-methylcalcifediol. Additionally, future research could investigate the potential of this compound as a treatment for various diseases, such as autoimmune diseases and cancer. Furthermore, future research could investigate the potential of 1-Keto-24-methylcalcifediol as a neuroprotective agent. Overall, 1-Keto-24-methylcalcifediol has great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 1-Keto-24-methylcalcifediol involves the conversion of 24-methylcalcifediol into the final product through a series of chemical reactions. The first step involves the oxidation of 24-methylcalcifediol to form 24-methyl-25-hydroxyvitamin D3. This intermediate is then subjected to a series of reactions involving hydrolysis, oxidation, and reduction, resulting in the formation of 1-Keto-24-methylcalcifediol. The synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-Keto-24-methylcalcifediol has potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-Keto-24-methylcalcifediol has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
108387-51-5 |
|---|---|
Product Name |
1-Keto-24-methylcalcifediol |
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1 |
InChI Key |
VJDIEVNLNBFADS-CAPURZJFSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
synonyms |
1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



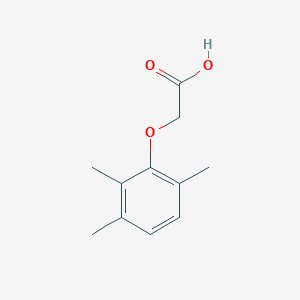
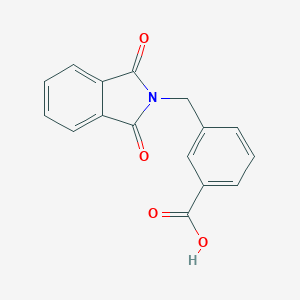
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
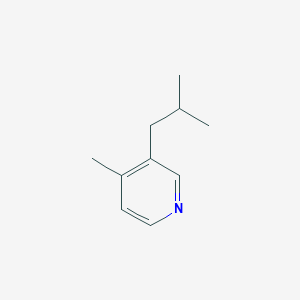
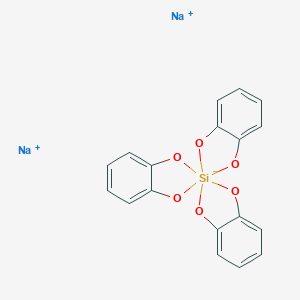
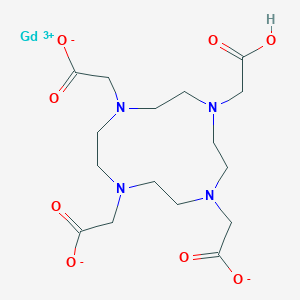
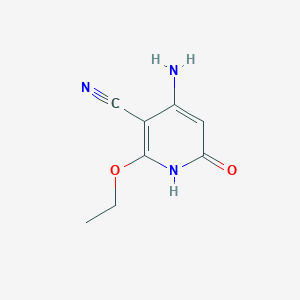
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
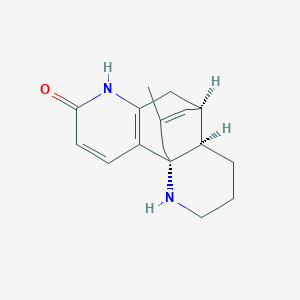
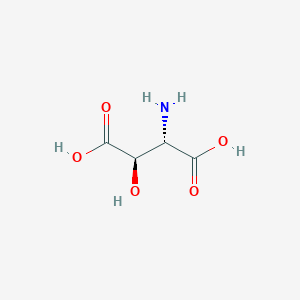
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
